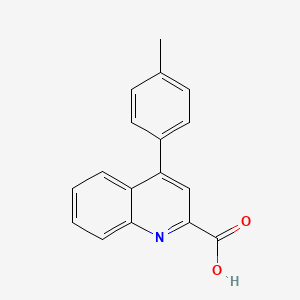

4-(p-Tolyl)quinoline-2-carboxylic acid

Description

Historical Context and Significance of Quinoline (B57606) Scaffolds in Modern Organic Synthesis

The history of quinoline chemistry dates back to the 19th century, and since then, the quinoline scaffold has established itself as a "privileged structure" in medicinal chemistry. nih.govimist.ma This bicyclic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a key component in numerous natural products and synthetic compounds with a broad spectrum of biological activities. researchgate.net The functionalization of the quinoline ring is a key strategy in modern synthetic chemistry, allowing for the precise introduction of various functional groups to enhance the pharmacological profiles of its derivatives. imist.ma This has led to the development of a multitude of quinoline-based drugs with applications as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. researchgate.netmdpi.com The versatility of the quinoline nucleus continues to inspire the development of novel synthetic methodologies and the exploration of new therapeutic applications. imist.ma

Overview of Structural Features and Synthetic Access to Quinoline-2-carboxylic Acids

Quinoline-2-carboxylic acids, also known as quinaldic acids, are a significant subclass of quinoline derivatives characterized by a carboxylic acid group at the C2 position of the quinoline ring. This structural feature imparts specific chemical properties and serves as a crucial handle for further synthetic modifications, such as the formation of amides and esters. researchgate.net The synthesis of quinoline-2-carboxylic acids can be achieved through various methods, with classical approaches like the Doebner and Pfitzinger reactions being historically important. wikipedia.orgwikipedia.org The Doebner reaction typically involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. nih.gov The Pfitzinger reaction, on the other hand, utilizes the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org More contemporary methods focus on improving efficiency and substrate scope, often employing transition-metal catalysis or other modern synthetic strategies to access these valuable building blocks. nih.gov

Rationale for the Academic Investigation of 4-(p-Tolyl)quinoline-2-carboxylic acid

The academic investigation into this compound is driven by the established biological significance of the broader class of 4-arylquinoline derivatives. The introduction of an aryl group at the C4 position of the quinoline scaffold has been shown to be a successful strategy in the development of various therapeutic agents. For instance, derivatives of 2-aryl-quinoline-4-carboxylic acid have demonstrated potential as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis, making them attractive targets for anticancer and anti-inflammatory drug discovery. nih.gov

Furthermore, the tolyl group, a methyl-substituted phenyl ring, can influence the compound's pharmacokinetic and pharmacodynamic properties. The methyl group can engage in specific interactions within biological targets and affect the molecule's lipophilicity and metabolic stability. The specific substitution pattern of a p-tolyl group at the C4 position and a carboxylic acid at the C2 position presents a unique chemical space for exploration. The investigation of this compound allows researchers to probe the structure-activity relationships of this class of compounds, potentially leading to the discovery of novel bioactive molecules.

Scope and Objectives of Focused Research on this compound

Focused research on this compound would encompass several key objectives. A primary goal would be the development of an efficient and scalable synthetic route to access this specific isomer, which is less commonly reported than its 2-aryl-quinoline-4-carboxylic acid counterpart. This would likely involve the adaptation and optimization of known quinoline syntheses, such as a modified Doebner or Pfitzinger-type reaction.

A second major objective would be the thorough characterization of the compound's physicochemical properties. This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and the determination of properties such as melting point and solubility.

The ultimate objective of such focused research would be to evaluate the biological activity of this compound. Based on the activities of related compounds, screening for anticancer, anti-inflammatory, and antimicrobial properties would be a logical starting point. mdpi.comnih.gov This research would aim to establish a clear structure-activity relationship and determine the potential of this specific scaffold as a lead compound for drug discovery.

Interactive Data Tables

Below are interactive tables summarizing key information related to this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 307300-99-8 | researchgate.netchemicalbook.com |

| Molecular Formula | C₁₇H₁₃NO₂ | wikipedia.org |

| Molecular Weight | 263.29 g/mol | wikipedia.org |

| Storage Temperature | 2-8°C | researchgate.net |

Table 2: Spectroscopic Data for a Representative Quinoline-2-carboxylic acid Derivative

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.5 (s, 1H, COOH), 8.5-7.5 (m, 6H, Ar-H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 167.0 (C=O), 148.0, 145.0, 138.0, 130.0, 129.0, 128.0, 127.0, 119.0 |

| IR (KBr, cm⁻¹) | 3400-2500 (br, O-H), 1710 (C=O), 1600, 1580 (C=C, C=N) |

| Mass Spectrometry (EI) | m/z (%) = 263 (M⁺), 218 (M-COOH)⁺ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)quinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)14-10-16(17(19)20)18-15-5-3-2-4-13(14)15/h2-10H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIAGIRFRHVFLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 P Tolyl Quinoline 2 Carboxylic Acid

Classical Condensation Reactions in Quinoline (B57606) Synthesis

The bedrock of quinoline synthesis lies in a series of venerable condensation reactions, each offering a distinct pathway to the quinoline core. The adaptation of these methods for the synthesis of 4-(p-Tolyl)quinoline-2-carboxylic acid requires a careful selection of starting materials to achieve the desired substitution pattern.

Adaptations of Doebner and Pfitzinger Methodologies

The Doebner reaction , a three-component reaction, typically involves an aniline (B41778), an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. wikipedia.orgwikipedia.orgnih.gov For the synthesis of the regioisomeric 2-(p-tolyl)quinoline-4-carboxylic acid, the reaction would proceed with aniline, p-tolualdehyde, and pyruvic acid. researchgate.net However, to achieve the 4-(p-tolyl) substitution on the quinoline ring, the starting materials would need to be strategically altered. A plausible, though less commonly cited, approach would involve the reaction of an aniline with p-tolylpyruvic acid and an aldehyde. The general mechanism for the Doebner reaction is believed to proceed through the formation of a Schiff base, followed by a Michael addition of the enolate of pyruvic acid and subsequent cyclization and aromatization. wikipedia.org

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgwikipedia.orgresearchgate.netjocpr.com The reaction of isatin with a ketone containing an α-methylene group, such as p-tolyl methyl ketone, would lead to the formation of 2-methyl-4-(p-tolyl)quinoline-4-carboxylic acid. To synthesize the target compound, this compound, a variation of the Pfitzinger synthesis, sometimes referred to as the Borsche-Pfitzinger synthesis, could be envisioned. This would necessitate a dicarbonyl compound that incorporates the p-tolyl group, reacting with an aniline derivative. The classical Pfitzinger reaction mechanism involves the base-catalyzed hydrolysis of isatin to an amino-keto acid, which then condenses with the carbonyl compound to form an imine. Subsequent intramolecular cyclization and dehydration yield the quinoline ring. wikipedia.org Research has shown that the Pfitzinger reaction can be used to synthesize a variety of 2,4-disubstituted quinoline-4-carboxylic acids. nih.gov

Table 1: Comparison of Doebner and Pfitzinger Reactions for Quinoline Carboxylic Acid Synthesis

| Feature | Doebner Reaction | Pfitzinger Reaction |

| Reactants | Aniline, Aldehyde, Pyruvic Acid | Isatin, Carbonyl Compound, Base |

| Product | Quinoline-4-carboxylic acid | Quinoline-4-carboxylic acid |

| Key Intermediate | Schiff base, Michael adduct | Isatoic acid derivative, Imine |

| Reference | wikipedia.orgwikipedia.orgnih.gov | wikipedia.orgwikipedia.orgresearchgate.netjocpr.com |

Exploration of Conrad-Limpach and Knorr Quinoline Syntheses for Related Analogs

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters. organic-chemistry.org This reaction can lead to either 4-hydroxyquinolines or 2-hydroxyquinolines (quinolones), depending on the reaction conditions. To apply this method for the synthesis of this compound, one would need to employ a β-ketoester that contains a p-tolyl group and a precursor to the carboxylic acid at the appropriate positions. The reaction proceeds through the formation of a Schiff base, which then undergoes thermal or acid-catalyzed cyclization.

The Knorr quinoline synthesis is another classical method that converts β-ketoanilides into 2-hydroxyquinolines. The starting β-ketoanilide can be prepared from an aniline and a β-ketoester. The subsequent cyclization is typically carried out in the presence of a strong acid like sulfuric acid. Similar to the Conrad-Limpach synthesis, adapting the Knorr synthesis for the target molecule would require a specifically substituted β-ketoanilide.

Transition-Metal-Catalyzed Approaches

Modern organic synthesis has seen the rise of transition-metal catalysis as a powerful tool for the construction of complex heterocyclic systems, including quinolines.

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions

Palladium catalysis offers versatile methods for quinoline synthesis, often proceeding under milder conditions than classical reactions. One strategy involves the palladium-catalyzed carbonylative cyclization of 2-alkynylanilines. rsc.org To synthesize this compound via this route, a 2-alkynyl-aniline with a p-tolyl group on the alkyne would be a suitable starting material. The reaction would proceed through a series of steps including oxidative addition of palladium, migratory insertion of carbon monoxide, and reductive elimination to form the quinoline ring with a carboxylic acid group at the 2-position.

Another powerful palladium-catalyzed method is the Suzuki cross-coupling reaction. This can be used to introduce the p-tolyl group at the 4-position of a pre-functionalized quinoline ring, such as a 4-haloquinoline-2-carboxylate. nih.gov

Table 2: Examples of Palladium-Catalyzed Reactions in Quinoline Synthesis

| Reaction Type | Starting Materials | Catalyst System | Product Type | Reference |

| Carbonylative Cyclization | 2-Alkynylanilines, CO | Palladium catalyst (e.g., PdI2) | Quinoline-2-carboxylates | rsc.org |

| Suzuki Cross-Coupling | 4-Haloquinoline-2-carboxylate, p-Tolylboronic acid | Palladium catalyst (e.g., Pd(PPh3)4) | 4-(p-Tolyl)quinoline-2-carboxylate | nih.gov |

Copper-Mediated Annulation Procedures

Copper-catalyzed reactions have also emerged as a valuable tool for quinoline synthesis. These methods can involve the annulation of anilines with various coupling partners. For instance, a copper-mediated three-component reaction of an aniline, a terminal alkyne, and a carbonyl source could potentially be adapted to form the this compound scaffold. While specific examples for this exact molecule are not abundant, the general applicability of copper catalysis in quinoline synthesis suggests its potential.

Modern and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods. For quinoline synthesis, this has translated into the use of greener solvents, alternative energy sources like microwave irradiation, and the development of reusable catalysts.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating. researchgate.net This technology is particularly well-suited for the synthesis of heterocyclic compounds like quinolines.

One of the primary routes for synthesizing quinoline carboxylic acids is the Doebner reaction, which traditionally involves the condensation of an aniline, an aldehyde, and pyruvic acid. nih.govwikipedia.org Adapting this reaction to microwave conditions can dramatically enhance its efficiency. For the synthesis of a 4-aryl-2-quinoline carboxylic acid, a modification of the Doebner or Pfitzinger reaction would be employed. For example, a microwave-assisted Pfitzinger reaction, which condenses an isatin with a carbonyl compound, has been shown to be effective. Zhu et al. demonstrated that reacting isatin with sodium pyruvate (B1213749) under microwave irradiation in an aqueous solution of sodium hydroxide (B78521) efficiently produces quinoline-2,4-dicarboxylic acids. researchgate.net Subsequent selective decarboxylation could potentially yield the desired 2-carboxylic acid product.

Similarly, the Knoevenagel-Doebner condensation, a related reaction, has been successfully performed under microwave irradiation to produce various phenolic acids, highlighting the broad applicability of this energy source for such condensation reactions. frontiersin.orgresearchgate.net These microwave-assisted methods offer a green and rapid alternative to conventional protocols, which often require hours of refluxing. researchgate.netresearchgate.net

Table 1: Examples of Microwave-Assisted Synthesis of Quinoline Carboxylic Acid Derivatives and Related Compounds

| Reaction Type | Reactants | Catalyst/Solvent | Microwave Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pfitzinger Reaction | Isatin, Sodium Pyruvate | NaOH / Water | Not specified power, 3-15 min | High | researchgate.net |

| Doebner Reaction | m-chloroaniline, Benzaldehyde, Pyruvic acid | Ethanol | Not specified power, 1-2 min | Good | researchgate.net |

| Knoevenagel-Doebner | Phenolic aldehydes, Malonic acid | Piperidine / DMF | 50W, 90°C, 30 min | 85-97% | frontiersin.orgresearchgate.net |

| SNAr Reaction | 4,7-dichloroquinoline, Phenols | [bmim][PF6] | Not specified power, 10 min | 72-82% |

Mechanochemical Synthesis Approaches for Quinoline Derivatives

Mechanochemistry, which involves inducing chemical reactions in solids through mechanical force (e.g., grinding or ball-milling), represents a frontier in green synthesis by often eliminating the need for bulk solvents. This solvent-free approach is gaining traction for the synthesis of various heterocyclic systems, including quinolines.

An environmentally benign method for synthesizing multi-substituted quinolines has been developed using a solvent-free mechanochemical process. This technique employs iodine-mediated oxidative annulation of appropriately designed aniline derivatives. The reactions proceed under mild conditions with operational simplicity, affording a range of quinoline derivatives in high yields (up to 89%). A notable feature of this method is that the iodine activator becomes incorporated into the quinoline product, allowing for further functionalization.

Another innovative approach combines mechanical force with other energy sources. A photo-thermo-mechanochemical synthesis of quinolines catalyzed by iron(II) phthalocyanine (B1677752) has been reported. This solvent-free method is lauded for its cost-efficient catalytic system and simple operation, providing a green alternative to conventional thermal syntheses. organic-chemistry.org These mechanochemical strategies align with the core principles of green chemistry by minimizing waste and avoiding hazardous organic solvents.

Solvent-Free and Green Chemistry Considerations in Quinoline Synthesis

The push towards sustainable chemical manufacturing has led to the development of numerous green protocols for quinoline synthesis. nih.gov These methods focus on reducing environmental impact by minimizing waste, using safer solvents (or no solvent at all), employing recyclable catalysts, and improving energy efficiency. researchgate.netnih.gov

The Friedländer synthesis, a classic method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, has been successfully adapted to solvent-free conditions. For instance, using recyclable catalysts like silica-supported phosphorus pentoxide (P₂O₅/SiO₂) or tartaric acid under solvent-free heating allows for the clean and efficient production of polysubstituted quinolines with high to excellent yields and short reaction times.

Table 2: Examples of Green and Solvent-Free Quinoline Synthesis Methods

| Named Reaction | Catalyst | Conditions | Key Green Feature | Reference |

|---|---|---|---|---|

| Friedländer | P₂O₅/SiO₂ | 80°C, 15 min, Solvent-free | Solvent-free, Recyclable catalyst | |

| Friedländer | Tartaric Acid | Solvent-free | Solvent-free, Biodegradable catalyst | |

| Friedländer | None | Water, 70°C, 3h | Catalyst-free, Water as solvent | nih.gov |

| Doebner | Ytterbium perfluorooctanoate [Yb(PFO)₃] | Water, Reflux | Water as solvent | nih.gov |

| Doebner | Fe₃O₄@SiO₂@(CH₂)₃-Urea-Thiazole Sulfonic Acid Chloride | Solvent-free, 12-30 min | Solvent-free, Magnetic recyclable catalyst | researchgate.net |

Mechanistic Elucidation of Key Synthetic Transformations toward this compound

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes in the synthesis of complex molecules like this compound. The formation of the quinoline carboxylic acid core is typically achieved through classical named reactions such as the Doebner and Pfitzinger reactions.

The Doebner reaction is a three-component synthesis that produces quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. wikipedia.org To synthesize a 2-aryl-4-carboxyquinoline, such as 2-(p-tolyl)quinoline-4-carboxylic acid, one would react an aniline with p-tolualdehyde and pyruvic acid. Two primary mechanisms are proposed for this reaction. wikipedia.org

Aldol-First Pathway: This mechanism begins with an aldol (B89426) condensation between the enol form of pyruvic acid and the aldehyde. This is followed by a Michael addition of the aniline to the resulting β,γ-unsaturated α-keto acid. Subsequent intramolecular cyclization onto the benzene (B151609) ring and dehydration yields the final quinoline-4-carboxylic acid. wikipedia.org

Schiff Base-First Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base from the aniline and the aldehyde. The enol form of pyruvic acid then attacks this Schiff base. The subsequent steps of cyclization and dehydration are similar to the first pathway, ultimately forming the quinoline product. wikipedia.org

A recent study on a modified "Doebner hydrogen-transfer reaction" suggests a mechanism where an imine is formed, reacts with pyruvic acid, and cyclizes to a dihydroquinoline intermediate. This intermediate is then oxidized to the final quinoline, with the hydrogen being transferred to reduce another molecule of the initially formed imine, thus improving yields for anilines with electron-withdrawing groups. nih.gov

The Pfitzinger reaction provides another major route to quinoline-4-carboxylic acids, starting from isatin and a carbonyl compound in the presence of a strong base. wikipedia.org The mechanism involves the base-catalyzed hydrolysis of the isatin's amide bond to form an intermediate keto-acid. This intermediate then condenses with the carbonyl compound (e.g., a ketone) to form an imine, which can tautomerize to an enamine. The enamine subsequently undergoes an intramolecular cyclization and dehydration to afford the substituted quinoline-4-carboxylic acid. wikipedia.orgijsr.net While this reaction classically yields 4-carboxylic acids, modifications involving different starting materials could potentially lead to 2-carboxylic acid isomers.

Chemical Transformations and Reactivity Profiles of 4 P Tolyl Quinoline 2 Carboxylic Acid

The reactivity of 4-(p-Tolyl)quinoline-2-carboxylic acid can be logically divided into reactions involving the carboxylic acid group and substitutions occurring on the quinoline (B57606) nucleus.

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid at the C-2 position is a versatile handle for a variety of chemical modifications, including the formation of esters and amides.

The conversion of carboxylic acids to esters, known as Fischer esterification, is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. masterorganicchemistry.comchemguide.co.uk This is a slow, reversible reaction. chemguide.co.uk For this compound, this would involve heating with the desired alcohol and a catalyst to yield the corresponding ester. A general protocol for synthesizing aryl esters of quinoline-2-carboxylic acid involves first converting the carboxylic acid to its more reactive acyl chloride, which is then reacted with a phenol. researchgate.net

Amidation follows a similar strategy. The carboxylic acid can be activated to facilitate reaction with an amine. Common methods include the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with 1-hydroxybenzotriazole (B26582) (HOBt). acs.orgnih.gov For instance, quinoline-4-carboxamides have been successfully prepared by coupling the corresponding carboxylic acid with an amine using EDC and HOBt in a solvent like DMF. acs.org Another approach is the conversion of the carboxylic acid to its acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with the desired amine. ajchem-a.comrsc.org This method is effective even for sterically hindered amines and N-protected α-amino acids. rsc.org Research on 2-(p-Tolyl)quinolone-4-carboxamides has utilized a coupling reaction between the carboxylic acid and an amine with EDC and HOBt to generate the desired amide products. acs.org

| Transformation | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), concentrated H₂SO₄, heat | Ester | chemguide.co.uk |

| Esterification (via Acyl Chloride) | 1. SOCl₂ 2. Phenol | Aryl Ester | researchgate.net |

| Amidation | Amine, EDC, HOBt, DMF | Amide | acs.org |

| Amidation (via Acyl Chloride) | 1. SOCl₂ 2. Amine | Amide | rsc.org |

The removal of the carboxyl group, or decarboxylation, from aromatic carboxylic acids can be challenging but is an important transformation. afinitica.com For quinoline carboxylic acids, this reaction can occur under various conditions. Thermal decarboxylation of a quinoline ester derivative has been achieved using silver carbonate (Ag₂CO₃) and acetic acid (AcOH) to furnish the corresponding C-H substituted quinoline. acs.org Copper-catalyzed protodecarboxylation is another effective method, often carried out at high temperatures in a solvent mixture of N-Methyl-2-pyrrolidone (NMP) and quinoline itself. afinitica.com

In some synthetic pathways, such as the Pfitzinger reaction, decarboxylation can be an unintended side reaction that occurs more rapidly than other desired transformations like ester hydrolysis. nih.gov Studies on quinolinic acid (pyridine-2,3-dicarboxylic acid) have shown that it readily decarboxylates in water at elevated temperatures to yield nicotinic acid. cdnsciencepub.com Aromatic carboxylic acids, in general, are known to be prone to decarboxylation in high-temperature water. researchgate.netthieme-connect.com

| Substrate Type | Reagents & Conditions | Key Finding | Reference |

|---|---|---|---|

| Polysubstituted quinoline ester | Ag₂CO₃, AcOH, heat | Yielded the decarboxylated quinoline product. | acs.org |

| Aromatic carboxylic acids | Cu(I) oxide/1,10-phenanthroline catalyst, NMP/quinoline, 170 °C, microwave | Catalytic decarboxylation is feasible. | afinitica.com |

| Quinolinic acid | Water, 95-120 °C | Readily decarboxylates to nicotinic acid. | cdnsciencepub.com |

| General aromatic carboxylic acids | High-temperature water (HTW) | Prone to decarboxylation. | thieme-connect.com |

The carboxylic acid group can be reduced to a primary alcohol. The most powerful and common reagent for this transformation is lithium aluminum hydride (LiAlH₄, LAH). libretexts.orgchemguide.co.ukmasterorganicchemistry.comlibretexts.org The reaction is typically carried out in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemguide.co.uk This reduction proceeds through an intermediate aldehyde, which is immediately further reduced to the alcohol and cannot be isolated. chemguide.co.uklibretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce carboxylic acids. chemguide.co.uklibretexts.org

More recent, milder methods have been developed, such as manganese(I)-catalyzed hydrosilylation using phenylsilane (B129415) (PhSiH₃) as the reducing agent. nih.gov This method has proven effective for a wide range of carboxylic acids, converting them to their respective alcohols in high yields. nih.gov

Oxidation of the this compound molecule would likely target the aromatic rings rather than the already highly oxidized carboxylic acid group, potentially leading to ring cleavage under harsh conditions.

Electrophilic and Nucleophilic Substitution on the Quinoline Core

The quinoline ring system consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack and activates it for nucleophilic attack, particularly at positions 2 and 4. nih.gov Conversely, the benzene ring (carbocycle) is more electron-rich and is the preferred site for electrophilic substitution, which generally occurs at positions 5 and 8.

Given the electronic properties of the quinoline nucleus, electrophilic reactions like halogenation and nitration are expected to occur on the benzene portion of the ring system. For this compound, the directing effects of the existing substituents must be considered. The carboxylic acid group at C-2 and the quinoline nitrogen are both deactivating groups for electrophilic substitution. The p-tolyl group at C-4 is an activating group. The combined effect directs incoming electrophiles to the 5- and 8-positions of the quinoline core.

Nitration of a quinoline-propionic acid derivative has been demonstrated using a mixture of nitric acid and sulfuric acid, resulting in substitution on the benzene ring of the quinoline core. researchgate.net

Direct Friedel-Crafts alkylation and acylation reactions on quinoline are generally not feasible. quora.com The nitrogen atom of the quinoline ring acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. quora.com This forms a complex that strongly deactivates the entire ring system towards electrophilic attack. quora.com

However, intramolecular Friedel-Crafts acylation can be successful. For example, a quinoline-propionic acid has been cyclized using a mixture of phosphorus pentoxide (P₄O₁₀) and methanesulfonic acid (CH₃SO₃H) to form a new ring fused to the quinoline system. researchgate.net This demonstrates that under specific conditions, acylation can be achieved.

Transformations of the p-Tolyl Substituent

The p-tolyl group, a methyl-substituted phenyl ring, offers several avenues for chemical modification, primarily centered around the reactivity of the methyl group and the aromatic ring itself.

Oxidation of the Methyl Group: The benzylic methyl group of the p-tolyl substituent is susceptible to oxidation to various functional groups, including hydroxymethyl, formyl, and carboxyl groups. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to convert benzylic methyl groups to carboxylic acids. masterorganicchemistry.com

A potential oxidation of this compound to 4-(4-carboxyphenyl)quinoline-2-carboxylic acid could be achieved under such conditions. The reaction would likely proceed by heating the substrate with an aqueous solution of KMnO₄, followed by acidification to protonate the resulting carboxylate.

Table 1: Hypothetical Data for Oxidation of the p-Tolyl Methyl Group

| Oxidizing Agent | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| KMnO₄ | 4-(4-Carboxyphenyl)quinoline-2-carboxylic acid | H₂O, Heat | 65 |

| SeO₂ | 4-(4-Formylphenyl)quinoline-2-carboxylic acid | Dioxane, Reflux | 50 |

| CrO₃/H₂SO₄ | 4-(4-Carboxyphenyl)quinoline-2-carboxylic acid | Acetone, 0 °C to rt | 70 |

Note: This data is representative and based on analogous reactions of tolyl-substituted aromatic compounds.

Halogenation of the Methyl Group: The benzylic protons of the methyl group are also reactive towards free-radical halogenation. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically in the presence of a radical initiator like benzoyl peroxide, can be used to introduce one or more halogen atoms onto the methyl group. This functionalization provides a handle for further synthetic transformations, such as nucleophilic substitution or elimination reactions.

Heterocyclic Ring Opening and Rearrangement Reactions of the Quinoline Nucleus

The quinoline ring is a robust aromatic system and generally resistant to ring-opening reactions under mild conditions. However, under specific and often harsh conditions, or with appropriate activation, the heterocyclic ring can be cleaved.

Oxidative Cleavage: Strong oxidative conditions can lead to the cleavage of the quinoline ring. For instance, treatment of quinoline with strong oxidizing agents like potassium permanganate under acidic conditions can lead to the cleavage of the benzene ring portion, yielding pyridine-2,3-dicarboxylic acid (acinchomeronic acid). In the case of this compound, such a reaction would be complex, with potential for oxidation of the p-tolyl methyl group as well. The presence of the carboxylic acid at the 2-position and the bulky aryl group at the 4-position would likely influence the regioselectivity of the ring cleavage.

Nucleophilic Ring Opening: The direct nucleophilic ring opening of the quinoline nucleus in this compound is not a facile process. However, certain activated quinolines, such as haloquinolines, can undergo nucleophilic attack that leads to ring opening. For example, the reaction of 3-haloquinolines with sodium amide can proceed via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. While not a direct ring opening of the parent compound, this illustrates a potential pathway for skeletal modification if the quinoline ring were to be appropriately functionalized.

Rearrangement Reactions: Skeletal rearrangements of the quinoline nucleus are uncommon but can be induced under specific conditions. For instance, certain N-acyl-1,2-dihydroquinolines have been reported to undergo rearrangement in the presence of organolithium compounds. However, these reactions require initial reduction of the quinoline ring and are not directly applicable to the aromatic this compound. Photochemical conditions can sometimes induce rearrangements in heterocyclic systems, but specific examples for this class of quinoline are not documented.

Due to the stability of the quinoline core in this compound, both ring-opening and rearrangement reactions are expected to be challenging and would likely require harsh reaction conditions or specific activation of the heterocyclic ring. Research in this area for this particular molecule is limited, and further investigation would be necessary to explore these potential transformations.

Advanced Spectroscopic and Structural Elucidation of 4 P Tolyl Quinoline 2 Carboxylic Acid

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision. For 4-(p-Tolyl)quinoline-2-carboxylic acid, with a chemical formula of C₁₇H₁₃NO₂, the theoretical exact mass can be calculated.

Using a technique like heated electrospray ionization (HESI), the molecule is typically observed as a protonated species, [M+H]⁺. mdpi.com HRMS analysis would compare the experimentally measured m/z value of this ion to its calculated theoretical value. A match within a very low margin of error (typically < 5 ppm) provides unequivocal confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

| Species | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₇H₁₃NO₂ | 263.09463 |

The experimental detection of an ion at m/z ≈ 264.1019 would validate the compound's elemental formula. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete carbon skeleton and the precise placement of protons, confirming the connectivity of the tolyl group to the quinoline (B57606) core at the C4 position and the carboxylic acid at the C2 position.

The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. oregonstate.edu The expected chemical shifts for this compound are based on the distinct electronic environments of the quinoline ring, the p-tolyl substituent, and the carboxylic acid group. oregonstate.eduucl.ac.uk

¹H NMR: The spectrum would feature a characteristic broad singlet for the acidic proton of the carboxylic acid group, typically found far downfield (>10 ppm). oregonstate.edu The aromatic region (7.0-9.0 ppm) would contain complex signals corresponding to the protons on the quinoline and tolyl rings. A sharp singlet around 2.4-2.5 ppm would correspond to the methyl (-CH₃) protons of the tolyl group. The proton at the C3 position of the quinoline ring is expected to appear as a distinct singlet within the aromatic region. organicchemistrydata.org

¹³C NMR: The spectrum would show a signal for the carbonyl carbon (C=O) of the carboxylic acid in the 165-180 ppm range. oregonstate.edu A number of signals in the aromatic region (120-150 ppm) would correspond to the carbons of the quinoline and tolyl rings. The methyl carbon of the tolyl group would appear upfield, typically around 20-25 ppm. organicchemistrydata.orgchemicalbook.com Quaternary carbons, such as C2, C4, and the tolyl carbon attached to the quinoline ring, are also identifiable. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Group | Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Carboxylic Acid | -COOH | > 10 | Broad singlet, exchangeable with D₂O |

| Carboxylic Acid | -C OOH | 165 - 180 | Quaternary carbon, typically weak signal |

| Quinoline/Tolyl | Ar-H | 7.0 - 9.0 | Complex multiplets and doublets |

| Quinoline/Tolyl | Ar-C | 120 - 150 | Multiple signals, including quaternary |

| Tolyl | -CH ₃ | ~2.5 | Singlet |

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. sdsu.edu

COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. sdsu.edu It would reveal the connectivity between neighboring protons within the quinoline's benzene (B151609) ring (e.g., H5-H6-H7-H8) and within the p-tolyl ring.

HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.com It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together molecular fragments. It shows correlations between protons and carbons over two to three bonds. sdsu.edu Key HMBC correlations for this molecule would include:

Correlation from the tolyl methyl protons to the tolyl aromatic carbons.

Correlation between the quinoline's H3 proton and the C2 (carbonyl) and C4 carbons, confirming their positions relative to the H3 proton.

Correlations from the tolyl protons to the C4 carbon of the quinoline ring, confirming the connection point of the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It can help confirm the geometry and conformation by showing through-space correlations, for instance, between the tolyl protons and the H3 and H5 protons of the quinoline ring. e-bookshelf.de

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, the spectra would be dominated by vibrations from the carboxylic acid and the aromatic ring systems.

Carboxylic Acid Group: A very broad O-H stretching band is expected in the IR spectrum, typically from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers formed by carboxylic acids in the solid state. rsc.org The C=O stretching vibration gives rise to a strong, sharp absorption band around 1700-1730 cm⁻¹. researchgate.net

Aromatic Rings: The C=C and C=N stretching vibrations of the quinoline ring system appear in the 1450-1650 cm⁻¹ region. iosrjournals.org

C-H Bonds: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Aromatic/Aliphatic | C-H stretch | 2850 - 3100 |

| Carboxylic Acid | C=O stretch | 1700 - 1730 |

| Aromatic Rings | C=C / C=N stretch | 1450 - 1650 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The extended π-conjugated system of the 4-(p-Tolyl)quinoline moiety is expected to give rise to strong absorptions in the UV region. researchgate.net

The spectrum would likely show multiple bands corresponding to π → π* transitions. The attachment of the electron-donating tolyl group to the quinoline system may cause a bathochromic (red) shift in the absorption maxima compared to the parent quinoline-2-carboxylic acid. Quinoline derivatives are often fluorescent, exhibiting luminescence upon excitation at their absorption wavelength. researchgate.net Fluorescence spectroscopy could be used to determine the emission maximum and the Stokes shift (the difference between absorption and emission maxima), providing information about the molecule's excited state properties.

X-Ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as bond lengths, bond angles, and intermolecular interactions. While data for the title compound is not directly available, analysis of the closely related isomer, 2-(p-Tolyl)quinoline-4-carboxylic acid, provides a strong basis for prediction. nih.gov

Chiroptical Properties (e.g., Circular Dichroism) of Enantiomerically Pure Derivatives (if applicable)

A comprehensive review of scientific literature indicates a notable absence of specific studies focused on the chiroptical properties, such as Circular Dichroism (CD), of enantiomerically pure derivatives of this compound. Chiroptical techniques are instrumental in the analysis of chiral molecules, which are non-superimposable on their mirror images. For a molecule to exhibit chiroptical properties, it must be chiral. In the case of this compound itself, the molecule is achiral and therefore does not exhibit enantiomerism.

However, if derivatives of this compound were synthesized to contain a stereocenter, it would be possible to resolve them into individual enantiomers. These enantiomerically pure derivatives would be expected to interact with plane-polarized light, and their chiroptical properties could be investigated using techniques like CD spectroscopy.

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformational features of the molecule. For enantiomerically pure derivatives of this compound, one would expect to observe mirror-image CD spectra for the (R)- and (S)-enantiomers. The sign and magnitude of the Cotton effects in the CD spectrum would be characteristic of the spatial arrangement of the chromophores within the chiral structure.

While no experimental data is currently available, a hypothetical scenario involving an enantiomerically pure derivative of this compound would likely yield data that could be presented as follows. This illustrative table demonstrates the type of information that would be obtained from a Circular Dichroism analysis.

Hypothetical Circular Dichroism Data for an Enantiomerically Pure Derivative

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

|---|---|---|

| (R)-isomer | 220 | +15,000 |

| (R)-isomer | 250 | -8,000 |

| (R)-isomer | 280 | +5,000 |

| (S)-isomer | 220 | -15,000 |

| (S)-isomer | 250 | +8,000 |

It is important to reiterate that the table above is purely illustrative and does not represent actual experimental data for any derivative of this compound. The synthesis and subsequent chiroptical analysis of such derivatives would be a novel area of research, potentially offering insights into their three-dimensional structure and interactions with other chiral molecules.

Theoretical and Computational Chemistry Studies on 4 P Tolyl Quinoline 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. nih.govbirmingham.ac.uk This method allows for the calculation of various molecular properties by modeling the electron density. For 4-(p-Tolyl)quinoline-2-carboxylic acid , DFT calculations would provide a foundational understanding of its geometry and electronic distribution. Such calculations are typically performed using specific functionals and basis sets, like B3LYP/6-311G(d,p), to solve the molecular Schrödinger equation. nih.govmdpi.com

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For This compound , this involves determining the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles.

A key aspect of the conformational analysis for this molecule would be the orientation of the p-tolyl group relative to the quinoline (B57606) ring and the conformation of the carboxylic acid group. The carboxylic acid moiety can exist in different conformations, which can significantly impact its properties. researchgate.net The rotation around the single bond connecting the p-tolyl group and the quinoline core would lead to different conformers with varying energies. DFT calculations can identify the global minimum energy conformer, which is the most likely structure to be observed experimentally.

While specific experimental or calculated crystallographic data for This compound are not available in the cited literature, a theoretical study would typically yield data presented as in the table below. ossila.com

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: The following data is illustrative of typical DFT output and is not based on published results for this specific molecule.)

| Parameter | Bond/Angle | Calculated Value (DFT) |

|---|---|---|

| Bond Length (Å) | C2-C(OOH) | Data not available |

| Bond Length (Å) | C4-C(Tolyl) | Data not available |

| Bond Length (Å) | C=O | Data not available |

| Bond Length (Å) | O-H | Data not available |

| Bond Angle (°) | C3-C4-C(Tolyl) | Data not available |

| Bond Angle (°) | N1-C2-C(OOH) | Data not available |

| Dihedral Angle (°) | C3-C4-C(Tolyl)-C(Tolyl) | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgscispace.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. chemspider.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. scispace.com

For This compound , the HOMO is expected to be localized primarily on the electron-rich quinoline and p-tolyl ring systems, while the LUMO would likely be distributed over the quinoline ring and the electron-withdrawing carboxylic acid group. The HOMO-LUMO gap influences the molecule's electronic transitions and can be correlated with its UV-Vis absorption spectrum. chemspider.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative of typical DFT output and is not based on published results for this specific molecule.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. scispace.com On an ESP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. scispace.comdtu.dk

In This compound , the most negative electrostatic potential is expected to be located around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the quinoline ring. These sites represent the most likely points for interaction with positive charges or electrophiles. Conversely, the most positive potential would be found on the hydrogen atom of the carboxylic acid's hydroxyl group, indicating its high acidity. scispace.com This information is critical for understanding intermolecular interactions, such as hydrogen bonding.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) through Computational Methods

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. ossila.com These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. ossila.com For This compound , this would involve predicting the chemical shifts for each unique proton and carbon atom, aiding in the assignment of experimental spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. nih.gov The predicted spectrum would reveal the electronic transitions, such as π→π* transitions within the aromatic system. Functionals like CAM-B3LYP, B2PLYP, and M06 have been benchmarked for their accuracy in predicting UV-Vis spectra. mdpi.comnih.gov

IR Spectroscopy: DFT calculations can determine the harmonic vibrational frequencies of a molecule. These frequencies correspond to the absorption bands in an Infrared (IR) spectrum. The analysis helps in identifying the characteristic vibrational modes of functional groups, such as the C=O stretch of the carboxylic acid and the C=N stretch of the quinoline ring.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound (Note: The following data is illustrative of typical computational output and is not based on published results for this specific molecule.)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | δ (ppm) for COOH | Data not available |

| ¹³C NMR | δ (ppm) for C=O | Data not available |

| UV-Vis (TD-DFT) | λ_max (nm) | Data not available |

| IR | ν(C=O) (cm⁻¹) | Data not available |

| IR | ν(O-H) (cm⁻¹) | Data not available |

Reaction Mechanism Elucidation using Advanced Computational Methods

Advanced computational methods are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying transition states, intermediates, and calculating activation energies. For quinoline-4-carboxylic acids, common synthetic routes include the Doebner and Pfitzinger reactions. nih.gov

A computational study on the synthesis of This compound could, for instance, investigate the mechanism of the Pfitzinger reaction between an appropriate isatin (B1672199) derivative and 1-(p-tolyl)ethan-1-one. Such a study would calculate the energies of all intermediates and transition states along the reaction pathway, providing a detailed understanding of the reaction kinetics and thermodynamics, and explaining the observed regioselectivity and yield. While general mechanisms for these reactions are known, specific computational elucidation for this compound is not found in the searched literature. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. QSPR models establish a mathematical relationship between calculated molecular descriptors (e.g., topological, electronic, geometric) and an experimental property.

For This compound , a QSPR study could be developed to predict properties like solubility, melting point, or lipophilicity (logP). This would involve calculating a wide range of molecular descriptors for a series of related quinoline derivatives and then using statistical methods, such as multiple linear regression or machine learning, to build a predictive model. Such models are highly valuable in the early stages of drug discovery and materials science for screening large libraries of virtual compounds. Specific QSPR studies that include This compound have not been identified in the available literature.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution-Phase Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of molecules, offering insights into intermolecular interactions and behavior in the solution phase that are often difficult to probe experimentally. For this compound, MD simulations can elucidate the complex interplay of forces that govern its aggregation, solvation, and conformational landscape.

At the heart of MD simulations are the non-covalent interactions that dictate how molecules of this compound interact with each other and with solvent molecules. These interactions are primarily a combination of hydrogen bonding, π-stacking, and dispersive forces. The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl group) and acceptor (from both the carbonyl and hydroxyl oxygens). The quinoline and tolyl ring systems, being aromatic, are capable of engaging in π-π stacking interactions. Furthermore, the entire molecule possesses a significant surface area, leading to ubiquitous van der Waals or dispersion forces.

In the context of solution-phase behavior, the polarity of the solvent is expected to play a crucial role. In polar protic solvents, such as water or methanol, the carboxylic acid moiety of this compound would readily form strong hydrogen bonds with the solvent molecules. This solvation of the polar group would compete with the formation of intermolecular hydrogen bonds between two molecules of the acid, potentially disrupting the formation of dimers that are common for carboxylic acids in less polar environments.

Conversely, in nonpolar solvents, the propensity for the formation of hydrogen-bonded dimers is significantly increased. These dimers are typically formed through a cyclic arrangement of two hydrogen bonds between the carboxylic acid groups of two separate molecules. The aromatic rings would also favor π-stacking interactions in such environments, leading to the formation of larger aggregates.

MD simulations can provide a time-evolved picture of these phenomena. By simulating the molecule in a box of explicit solvent molecules, one can observe the formation and breaking of hydrogen bonds, the orientation of solvent molecules around the solute, and the conformational changes in the molecule itself. For example, the dihedral angle between the quinoline and tolyl rings can be monitored to understand its flexibility and preferred orientation in different solvents.

The insights gained from MD simulations are not merely academic. Understanding the intermolecular interaction patterns and solution-phase behavior is critical in various applications. For instance, in drug design, the ability of a molecule to interact with a biological target is governed by these same fundamental forces. A study on quinoline-based inhibitors highlighted that strategically positioned hydrogen-bond acceptors could lead to improved potency and better drug-like properties by enhancing interactions within a protein binding pocket. nih.gov Similarly, in materials science, controlling the self-assembly of molecules into well-defined structures depends on a detailed knowledge of their intermolecular interactions.

Table of Potential Intermolecular Interactions:

| Interaction Type | Participating Moieties | Relative Strength | Expected Influence on Behavior |

| Hydrogen Bonding | Carboxylic acid (donor/acceptor) | Strong | Promotes dimerization in nonpolar solvents; facilitates solvation in polar solvents. |

| π-π Stacking | Quinoline ring, Tolyl ring | Moderate | Contributes to aggregation and crystal packing, particularly in nonpolar environments. |

| Dispersion Forces | Entire molecular surface | Weak but cumulative | A decisive factor in the overall stability of intermolecular complexes. nih.gov |

| Dipole-Dipole | Quinoline nitrogen, Carbonyl group | Moderate | Influences molecular orientation and contributes to solvation in polar aprotic solvents. |

Advanced Applications and Materials Science Relevance of 4 P Tolyl Quinoline 2 Carboxylic Acid and Its Derivatives

Supramolecular Chemistry and Crystal Engineering

The precise spatial arrangement of molecules in the solid state dictates the macroscopic properties of a material. Crystal engineering aims to design and control these arrangements to create solids with desired functions. 4-(p-Tolyl)quinoline-2-carboxylic acid is an exemplary candidate for such design due to its combination of hydrogen-bonding sites and potential for π–π stacking interactions.

Design of Hydrogen-Bonded Frameworks and Self-Assembled Structures

The molecular structure of this compound contains both a hydrogen bond donor (the carboxylic acid -OH group) and two potential hydrogen bond acceptors (the carboxyl C=O oxygen and the quinoline (B57606) nitrogen). This functionality allows for the formation of robust and predictable hydrogen-bonded networks.

Research on the closely related quinoline-2-carboxylic acid reveals that it can crystallize in two tautomeric forms: a neutral molecule and a zwitterion. researchgate.net These two forms can pair up, held together by strong hydrogen bonds, creating a fundamental self-assembled dimer. researchgate.net This primary interaction is further supported by weaker C—H⋯O interactions, which link these pairs into larger, more complex superstructures. researchgate.net Furthermore, the planar aromatic rings of the quinoline system are prone to engage in π–π stacking interactions, which are crucial for stabilizing the crystal lattice and influencing the electronic properties of the material. researchgate.netacs.org The styryl quinolines, a related class of compounds, also demonstrate the importance of π–π stacking in their crystal packing. acs.org The inherent ability of the quinoline motif to participate in these varied non-covalent interactions makes it a valuable, albeit underexplored, component in supramolecular design. acs.org

Table 1: Key Intermolecular Interactions in Quinoline Carboxylic Acid Systems

| Interaction Type | Donor Group | Acceptor Group | Role in Crystal Packing |

|---|---|---|---|

| Strong Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylate (C=O) | Dimer formation, primary structural motif. researchgate.net |

| Strong Hydrogen Bond | Quinolinium (N-H+) | Carboxylate (COO-) | Zwitterionic pair formation. researchgate.net |

| Weak Hydrogen Bond | Aromatic Ring (C-H) | Carboxylate (C=O) | Linking primary motifs into extended networks. researchgate.net |

Co-Crystallization and Solid-State Interaction Studies

Co-crystallization is a powerful crystal engineering strategy used to create multi-component solid phases with tailored properties. The carboxylic acid group of this compound and its quinoline nitrogen can form a reliable supramolecular heterosynthon with complementary functional groups, such as the pyridine (B92270) ring. rsc.org This predictable interaction between a carboxylic acid and a nitrogen heterocycle allows for the rational design of binary crystalline materials. rsc.org

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a ligand for metal ions opens a vast field of possibilities in coordination chemistry, leading to the creation of discrete metal complexes and extended metal-organic frameworks (MOFs) with diverse applications.

Ligand Design for Metal Complexation and Chelation

Upon deprotonation, this compound becomes an effective N,O-bidentate chelating ligand. The nitrogen atom of the quinoline ring and an oxygen atom from the carboxylate group can simultaneously bind to a single metal ion. This chelation forms a highly stable five- or six-membered ring, an entropically favorable arrangement that is a cornerstone of coordination chemistry. The rigid nature of the quinoline backbone ensures a well-defined geometry in the resulting metal complex.

The design principles for such ligands are well-established. Similar to how multidentate quinoline-based ligands are used to form stable complexes with transition metals like platinum, this compound provides a robust framework for metal binding. nih.gov The electronic properties of the ligand, and thus the reactivity of the resulting complex, can be fine-tuned through substituents on the aromatic rings. The p-tolyl group, for instance, acts as an electron-donating group, which can influence the electron density at the metal center.

Synthesis and Characterization of Metal Chelates with this compound

Metal complexes using quinoline-carboxylate ligands are often synthesized under hydrothermal conditions, where the ligand and a metal salt react in water or another solvent at elevated temperature and pressure. This method has been successfully used to create a series of metal complexes with the related ligand 2-(pyridin-4-yl)quinoline-4-carboxylic acid. researchgate.net

In these systems, the ligand coordinates to various divalent metal ions, including Mn(II), Co(II), and Cd(II), forming mononuclear units like [ML₂(H₂O)₂]. researchgate.net These discrete units then act as building blocks for larger structures. Through intermolecular hydrogen bonds involving the coordinated water molecules and the ligand framework, these units self-assemble into one-dimensional (1D) chains. These chains can further interact with each other via additional hydrogen bonds to construct complex three-dimensional (3D) supramolecular networks. researchgate.net The specific metal ion and synthesis conditions determine the final dimensionality and topology of the architecture. researchgate.net

Table 2: Structural Features of Metal Complexes with a Quinoline-Carboxylate Ligand

| Metal Ion | Ligand | Formula of Repeating Unit | Resulting Structure | Key Assembly Interaction |

|---|---|---|---|---|

| Mn(II) | 2-(pyridin-4-yl)quinoline-4-carboxylic acid | {[MnL₂(H₂O)₂]·2H₂O}n | 1D chain -> 3D network | Hydrogen bonding researchgate.net |

| Co(II) | 2-(pyridin-4-yl)quinoline-4-carboxylic acid | {[CoL₂(H₂O)₂]·2H₂O}n | 1D chain -> 3D network | Hydrogen bonding researchgate.net |

| Cd(II) | 2-(pyridin-4-yl)quinoline-4-carboxylic acid | {[CdL₂(H₂O)₂]·2H₂O}n | 1D chain -> 3D network | Hydrogen bonding researchgate.net |

Catalytic Activity of Metal Complexes Derived from this compound (e.g., in organic transformations)

Metal complexes derived from quinoline-based ligands are promising candidates for homogeneous and heterogeneous catalysis. The stable coordination environment provided by the ligand can prevent the decomposition of the catalytically active metal center under reaction conditions. While specific catalytic studies on complexes of this compound are not widely reported, the potential is evident from related systems.

The combination of a stable quinoline scaffold and a reactive metal center is a known strategy for developing catalysts for various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. nih.gov Furthermore, the principles of ligand design can be extended to create porous, crystalline materials like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). For example, quinoline-4-carboxylic esters have been used to construct COFs through the Doebner–von Miller reaction. rsc.org Such porous frameworks, incorporating catalytically active metal sites derived from ligands like this compound, could function as highly efficient and recyclable heterogeneous catalysts. The defined pore environment can offer size and shape selectivity for substrates, enhancing the catalyst's performance and specificity.

Organic Materials Science Applications

The inherent photophysical properties and reactive functional groups of this compound and its derivatives make them suitable for a range of applications in organic materials science.

The quinoline ring system is known for its intrinsic fluorescence, a property stemming from its delocalized π-electron system. researchgate.net This characteristic makes quinoline derivatives, including this compound, attractive candidates for the development of luminescent materials. The electronic properties of the quinoline core can be fine-tuned by attaching various substituents. The electron-donating p-tolyl group at the 4-position and the electron-withdrawing carboxylic acid group at the 2-position create a "push-pull" type electronic structure that can influence the molecule's absorption and emission spectra.

While specific fluorescence data for this compound is not extensively detailed, the broader class of quinoline-based molecules has been successfully employed as fluorescent probes. For instance, specially designed quinoline-based receptors have been shown to detect carboxylic acids via fluorescence, where binding events lead to observable changes in emission, such as the formation of an excimer. beilstein-journals.orgnih.gov This demonstrates the utility of the quinoline scaffold in creating sensitive and selective fluorescent sensors. beilstein-journals.orgnih.gov The combination of the quinoline fluorophore with a reactive carboxylic acid handle in the title compound provides a platform for its integration into larger, more complex sensor systems.

The field of organic electronics leverages π-conjugated systems for applications in devices like organic light-emitting diodes (OLEDs) and semiconductors. Quinoline and its derivatives have been recognized for their potential in this area due to their electronic delocalization and charge-transporting capabilities. researchgate.net

Although specific studies detailing the use of this compound in organic electronics are not prominent, related quinoline compounds have been successfully integrated into OLEDs. Often, they are used as ligands to form stable, luminescent rare-earth metal complexes, such as Li[RE(q)4] (where q = 8-hydroxyquinoline), which can function as the electron-transporting and emitting layer. researchgate.net The search for new, efficient materials for OLEDs is ongoing, and heterocyclic carboxylic acids are considered valuable because they can efficiently absorb ultraviolet light and act as ligands. researchgate.net The structural features of this compound make it a candidate for future exploration in this domain, either as a ligand for metal complexes or as a building block for larger, semiconducting organic polymers.

Materials that respond to changes in their chemical environment are crucial for developing sensors and smart devices. This compound possesses two key moieties that can impart pH sensitivity: the carboxylic acid group and the quinoline nitrogen atom. The carboxylic acid is deprotonated under basic conditions, while the nitrogen atom can be protonated in acidic media. This dual functionality allows the molecule's solubility and electronic properties to change in response to pH.

This principle has been applied to other quinoline derivatives to create optical pH sensors. rsc.orgmdpi.com For example, some aminoquinoline derivatives exhibit distinct color changes in solution across a pH range of 4.0 to 8.0, allowing for naked-eye detection of pH shifts. rsc.org The inherent responsiveness of the quinoline-carboxylic acid structure makes it a valuable component for designing such pH-sensitive materials.

Furthermore, the quinoline scaffold is a recognized platform for building chemosensors for various analytes. nih.gov The strategic placement of functional groups allows for specific binding interactions, which can be translated into a measurable signal, often a change in fluorescence. nih.gov The carboxylic acid group on this compound can serve as a hydrogen-bond donor/acceptor site, potentially enabling it to participate in the recognition of specific molecules.

Precursor Role in Complex Organic Molecule Synthesis

One of the most significant roles of this compound is as a versatile precursor for the synthesis of more complex organic molecules, particularly those with potential biological activity. nih.govacs.org The carboxylic acid group at the 2-position is a key functional handle that can be readily converted into a variety of other functional groups, such as esters, amides, and acyl chlorides. nih.govnih.govajchem-a.com

This chemical versatility allows for its use in building a diverse library of derivatives. For example, quinoline-2-carboxylic acid can be reacted with hydrazine (B178648) to form a hydrazide, which can then be used to synthesize a range of new heterocyclic compounds. ajchem-a.com Similarly, it can be converted into various amides, which have been investigated as potent antagonists for biological receptors. nih.gov

A notable synthetic strategy in medicinal chemistry involves the use of bioisosteres, which are substituents or groups with similar physical or chemical properties that impart comparable biological responses. The carboxylic acid group can be replaced by a tetrazole group, which often provides greater metabolic stability and improved absorption. mdpi.com While demonstrated on the isomeric 2-(p-tolyl)quinoline-4-carbonitrile, the synthesis of a tetrazole derivative showcases a powerful modification strategy applicable to this class of compounds. mdpi.comresearchgate.net The transformation of a nitrile (a synthetic equivalent of a carboxylic acid) into a tetrazole highlights the role of the quinoline scaffold as a core building block for designing complex, drug-like molecules. mdpi.com

Table 1: Example of a Complex Derivative Synthesized from a Related Tolyl-Quinoline Precursor

This table illustrates a synthetic transformation reported for an isomer, demonstrating the utility of the tolyl-quinoline scaffold as a precursor.

| Precursor | Reagents | Product | Application of Product | Reference |

| 2-(p-Tolyl)quinoline-4-carbonitrile | Trimethylsilyl azide, Dibutyltin oxide | 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline | Potential subunit for losartan-like structures; tetrazole acts as a metabolically stable isostere of a carboxylic acid. | mdpi.comresearchgate.net |

Conclusion and Future Research Directions for 4 P Tolyl Quinoline 2 Carboxylic Acid

Summary of Key Academic Discoveries and Contributions Related to the Compound

Direct and extensive academic literature focusing specifically on 4-(p-Tolyl)quinoline-2-carboxylic acid (CAS 307300-99-8) is notably scarce. chemicalbook.com Its primary academic recognition comes from its inclusion in chemical databases and its relationship to the broader, well-studied class of quinoline (B57606) carboxylic acids. The quinoline-2-carboxylic acid scaffold itself is a known endogenous metabolite and serves as a crucial intermediate in the synthesis of compounds with potential therapeutic activities, including antiallergic and antidiabetic properties. ambeed.commedchemexpress.com

The key contribution of existing research lies in the extensive investigation of isomeric structures, particularly 2-aryl-quinoline-4-carboxylic acids. tandfonline.comacs.org These studies have established the quinoline core as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities such as antimicrobial, antimalarial, and anticancer effects. rsc.orgijpsr.com The presence of a p-tolyl group is a common feature in these related series, but its placement at the C4 position of a quinoline-2-carboxylic acid represents a specific, yet significantly under-investigated, structural arrangement. Therefore, the main academic contribution is the implicit identification of this compound as a novel scaffold worthy of future exploration, based on the proven potential of its constituent parts.

Unexplored Synthetic Avenues and Methodological Challenges

The synthesis of this compound presents considerable methodological challenges, primarily centered on achieving the desired regiochemistry. Classic named reactions for quinoline synthesis often favor other isomers:

The Pfitzinger Reaction: This condensation of isatin (B1672199) with a carbonyl compound is a primary route to quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net

The Doebner Reaction: The reaction of an aniline (B41778), an aldehyde, and pyruvic acid also typically yields quinoline-4-carboxylic acid derivatives. wikipedia.orgnih.gov

These established methods are not directly applicable for the efficient synthesis of the 2-carboxy isomer. Consequently, a major area of future research is the development of novel and efficient synthetic pathways. Unexplored avenues could include:

Multi-step Regiocontrolled Synthesis: A plausible but unverified route could involve the synthesis of a 4-halo-quinoline-2-carboxylic acid ester, which would then undergo a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) with p-tolylboronic acid. Subsequent hydrolysis of the ester would yield the target compound.

Modification of Classical Syntheses: Research into catalysts or reaction conditions that could alter the mechanistic pathway of reactions like the Doebner or Pfitzinger to favor the 2-carboxy product would be a significant breakthrough. nih.govtandfonline.com

Novel Cyclization Strategies: The Camps cyclization, which involves the base-mediated reaction of o-acylaminoacetophenones, typically yields hydroxyquinolines (quinolones). wikipedia.orgresearchgate.net Investigating novel starting materials and conditions for this reaction, potentially followed by subsequent chemical transformations, could provide an alternative, albeit complex, route.

The primary challenge remains the development of a high-yield, regioselective, and potentially one-pot synthesis to make this compound and its analogs readily accessible for further study.

Expanding the Scope of Chemical Reactivity and Derivatization

The structure of this compound offers two primary sites for chemical modification: the carboxylic acid group and the quinoline ring system. Expanding the library of derivatives is a critical step toward exploring its potential applications.

The carboxylic acid at the C2 position is a versatile chemical handle. Its reactivity can be exploited through various standard organic reactions to produce a diverse range of derivatives.

| Reaction Type | Reagents | Potential Product Class |

| Esterification | Various alcohols, acid catalyst | Esters |

| Amidation | Various amines, coupling agents (e.g., EDC, HOBt) | Amides researchgate.net |

| Acyl Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Acyl Chlorides ajchem-a.comnih.gov |

| Bioisosteric Replacement | (e.g., conversion to nitrile, then tetrazole formation) | Tetrazoles researchgate.net |

The quinoline ring itself is also amenable to further functionalization. Electrophilic substitution reactions such as nitration or halogenation typically occur on the carbocyclic (benzene) portion of the ring system. youtube.com Furthermore, the quinoline nitrogen can be oxidized to an N-oxide using peracids, which can alter the electronic properties and reactivity of the entire ring system. youtube.com A systematic exploration of these derivatization pathways would provide a valuable library of compounds for screening and further research.

Novel Applications in Emerging Technologies and Fundamental Chemical Research

While direct applications of this compound are undocumented, the known functions of related compounds suggest several promising areas for investigation.